1-Amino-3-(2-fluorophenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSSHGPROUAGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Enantioselective Synthesis
Chirality Considerations in 1-Amino-3-(2-fluorophenyl)propan-2-ol: Diastereomers and Enantiomers
This compound is a chiral molecule possessing two stereogenic centers, at the C1 (bearing the amino group) and C2 (bearing the hydroxyl group) positions of the propanol (B110389) backbone. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. libretexts.org Therefore, for this compound, there are 22 = 4 possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have opposite configurations at all chiral centers. masterorganicchemistry.com For instance, the (1R, 2R) isomer is the enantiomer of the (1S, 2S) isomer, and the (1R, 2S) isomer is the enantiomer of the (1S, 2R) isomer.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This relationship occurs when some, but not all, chiral centers have opposite configurations. In the case of this compound, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers. Diastereomers have distinct physical and chemical properties, which can be exploited for their separation.
The four stereoisomers of this compound are:
(1R, 2R)-1-Amino-3-(2-fluorophenyl)propan-2-ol
(1S, 2S)-1-Amino-3-(2-fluorophenyl)propan-2-ol
(1R, 2S)-1-Amino-3-(2-fluorophenyl)propan-2-ol
(1S, 2R)-1-Amino-3-(2-fluorophenyl)propan-2-ol
| Stereoisomeric Relationships of this compound | ||
|---|---|---|
| Stereoisomer | Enantiomer | Diastereomers |
| (1R, 2R) | (1S, 2S) | (1R, 2S), (1S, 2R) |
| (1S, 2S) | (1R, 2R) | (1R, 2S), (1S, 2R) |
| (1R, 2S) | (1S, 2R) | (1R, 2R), (1S, 2S) |
| (1S, 2R) | (1R, 2S) | (1R, 2R), (1S, 2S) |
| This table illustrates the enantiomeric and diastereomeric relationships between the four possible stereoisomers of the compound. |
Asymmetric Synthetic Routes for Enantiopure Fluorinated Amino Propanols
The synthesis of enantiomerically pure fluorinated amino propanols is a significant challenge in organic synthesis. Several strategies have been developed to control the stereochemical outcome of reactions, broadly categorized into catalyst-controlled and substrate-controlled methods.
The use of chiral catalysts is a powerful approach for the enantioselective synthesis of amino alcohols. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are widely used for the asymmetric synthesis of amino alcohols. For instance, chiral palladium complexes have been employed in the enantioselective fluorination of β-ketoesters, which can be precursors to fluorinated amino alcohols. nih.gov Similarly, rhodium and ruthenium catalysts with chiral phosphine ligands are effective in the asymmetric hydrogenation of enamides or β-enamido ketones to produce chiral amines and amino alcohols. While specific examples for this compound are not extensively documented, analogous transformations suggest the feasibility of this approach. For example, a chiral copper(II)-BOX complex can act as a bifunctional catalyst in the asymmetric alkylation of imines to generate chiral amines with tetrasubstituted carbon centers. frontiersin.org
Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as a versatile tool in asymmetric synthesis. Proline and its derivatives, as well as chiral phosphoric acids, can catalyze the enantioselective α-amination or α-fluorination of carbonyl compounds. rsc.org For the synthesis of fluorinated amino propanols, an organocatalyst could be used to facilitate the asymmetric addition of a nucleophile to a fluorinated aldehyde or the enantioselective amination of a fluorinated alcohol derivative.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
Oxazolidinone Auxiliaries: Popularized by David A. Evans, oxazolidinone auxiliaries are widely used in asymmetric synthesis. wikipedia.org An oxazolidinone can be acylated with a carboxylic acid derivative, and the resulting imide can undergo diastereoselective alkylation, aldol (B89426), or amination reactions. For the synthesis of a fluorinated amino propanol, a fluorophenylacetyl-substituted oxazolidinone could be subjected to a diastereoselective electrophilic amination, followed by reduction of the carbonyl and cleavage of the auxiliary.
Pseudoephedrine and Pseudoephenamine Auxiliaries: Pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for the asymmetric alkylation of amides. nih.gov An amide derived from pseudoephedrine and a fluorophenylacetic acid could be enolized and then reacted with an electrophilic amine source to introduce the amino group with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary would yield the desired enantiopure amino alcohol.
Enzymatic Resolution and Biocatalytic Strategies for Enantiopurity
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Lipases are hydrolases that can catalyze the enantioselective acylation or hydrolysis of alcohols and esters. In a kinetic resolution process, a lipase selectively acylates one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net
For this compound, a racemic mixture could be subjected to lipase-catalyzed acylation. For example, Candida antarctica lipase B (CALB) is a commonly used lipase for the resolution of a wide range of alcohols. nih.gov The enzyme would selectively acylate either the (R)- or (S)-hydroxyl group, leading to a mixture of the acylated amino alcohol and the unreacted enantiomer, which can then be separated. An efficient enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers through lipase-catalyzed hydrolysis of the corresponding racemic esters, achieving excellent enantiomeric excess (ee) values (≥99%). mdpi.comnih.gov
| Lipase-Catalyzed Resolution of Fluorinated Amino Alcohols (Illustrative) | |||
|---|---|---|---|
| Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | ~50 | >99 (for acylated product) |
| Pseudomonas cepacia Lipase (PSL) | Ethyl acetate | ~48 | >98 (for remaining alcohol) |
| Burkholderia cepacia Lipase (PSIM) | Isopropenyl acetate | ~50 | >99 (for acylated product) |
| This table presents typical results for the kinetic resolution of amino alcohols using various lipases, demonstrating the high enantioselectivity achievable with this method. Data is illustrative for this class of compounds. |
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com This reaction can be used for the asymmetric synthesis of chiral amines with high enantiopurity.
The synthesis of enantiopure this compound could be achieved by the transaminase-mediated amination of the corresponding prochiral ketone, 1-(2-fluorophenyl)-3-hydroxypropan-2-one. An (R)- or (S)-selective transaminase would convert the ketone into the desired (R)- or (S)-amino alcohol, respectively. The use of an inexpensive amine donor, such as isopropylamine, drives the reaction forward, with the co-product being acetone. Biocatalytic approaches using transaminases are appealing alternatives for the synthesis of enantiopure amines. researchgate.net Engineered transaminases have been successfully used in the synthesis of complex chiral amines for pharmaceutical applications. semanticscholar.org
| Transaminase-Mediated Synthesis of Chiral Amines (Illustrative) | |||
|---|---|---|---|
| Transaminase Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-selective ω-TA | Isopropylamine | >95 | >99 |
| (S)-selective ω-TA | Alanine | >90 | >99 |
| Engineered TA | 1-Phenylethylamine | >98 | >99.5 |
| This table shows representative data for the asymmetric synthesis of chiral amines from prochiral ketones using transaminases, highlighting the high conversions and enantioselectivities that are often achieved. Data is illustrative for this class of compounds. |
Methodologies for the Determination of Enantiomeric Excess
The determination of enantiomeric excess (ee) is a critical step in the enantioselective synthesis of this compound. This process quantifies the purity of the desired enantiomer over its mirror image, which is essential for its potential applications. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
The general procedure involves dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. The enantiomers are then separated on the chiral column, and their relative concentrations are determined by a detector, typically a UV detector. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
To enhance detection and improve separation, derivatization of the amino group is a common strategy. Reagents such as o-phthalaldehyde (OPA) in the presence of a chiral thiol can be used to form diastereomeric isoindoles, which can be readily separated and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H NMR) and fluorine-¹⁹ (¹⁹F NMR), offers another robust method for determining enantiomeric excess. This technique relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum. This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral agent to form two diastereomers. These diastereomers have different chemical and physical properties, leading to separate signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic compound. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a splitting of the NMR signals. This method is often preferred as it is non-destructive and can be performed directly in the NMR tube. For compounds containing a fluorine atom, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion.
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Primary Amine Moiety
The primary amine group in 1-Amino-3-(2-fluorophenyl)propan-2-ol serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of new molecular frameworks.
Amidation and Alkylation Reactions
The nucleophilic nature of the primary amine readily facilitates its conversion into amides and higher-order amines through acylation and alkylation reactions, respectively.
Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding N-acylated products. These reactions are typically carried out in the presence of a coupling agent or a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism. To prevent unwanted side reactions with the hydroxyl group, it is often necessary to employ a protecting group strategy for the alcohol functionality.
Alkylation: The primary amine can undergo mono- or di-alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the desired secondary amine.
| Reactant Type | Reagent Example | Product Type |
| Acyl Chloride | Acetyl chloride | N-acetyl derivative |
| Carboxylic Acid | Benzoic acid | N-benzoyl derivative |
| Alkyl Halide | Methyl iodide | N-methylated amine |
| Aldehyde | Benzaldehyde (B42025) | N-benzyl derivative |
Formation of Nitrogen-Containing Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. These cyclization reactions often proceed through intramolecular condensation or substitution pathways.
For example, reaction with a suitable dicarbonyl compound or its equivalent can lead to the formation of five- or six-membered rings. The specific heterocyclic system formed is dependent on the nature of the cyclizing agent and the reaction conditions employed. The formation of these heterocyclic structures is a key strategy in the development of novel pharmaceutical agents, as these scaffolds are prevalent in many biologically active molecules.
| Reactant | Heterocyclic Product |
| 1,3-Dicarbonyl compound | Dihydropyrimidine derivative |
| Phosgene (B1210022) equivalent | Oxazolidinone derivative |
| Isothiocyanate | Thiazolidine derivative |
Transformations of the Secondary Alcohol Group
The secondary alcohol functionality in this compound can be transformed into a variety of other functional groups, further expanding the synthetic possibilities.
Oxidation Reactions to Corresponding Carbonyl Derivatives
The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-3-(2-fluorophenyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups, such as the primary amine.
Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which are known for their mildness and selectivity in oxidizing secondary alcohols to ketones without over-oxidation. Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild, non-acidic conditions. It is crucial to protect the primary amine group prior to oxidation to prevent potential side reactions.
| Oxidizing Agent | Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature (-78 °C to rt) |
| Dess-Martin periodinane | Dichloromethane, room temperature |
Esterification and Etherification Protocols
The hydroxyl group can be readily converted into esters and ethers through well-established protocols.
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, in the presence of an acid catalyst or a coupling agent, yields the corresponding ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method, although it is an equilibrium process. For more efficient esterification, the use of acyl chlorides or anhydrides is preferred, often in the presence of a base like pyridine (B92270) to scavenge the acidic byproduct.
Etherification: The formation of an ether from the secondary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent substitution.
Reactivity of the Fluorophenyl Moiety
The 2-fluorophenyl group in this compound can participate in aromatic substitution reactions, although the fluorine atom and the propylamino-alcohol substituent influence its reactivity.
The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS) due to its inductive electron-withdrawing effect and resonance electron-donating effect. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho and para to the fluorine atom (positions 3 and 5), and meta to the propylamino-alcohol substituent. The electron-donating nature of the alkylamino group, even with the deactivating effect of the hydroxyl group, can influence the regioselectivity.
Conversely, the electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the position ortho or para to the fluorine. However, for SNAr to occur, a strong electron-withdrawing group is typically required on the ring to stabilize the intermediate Meisenheimer complex, and a good leaving group is necessary. In this case, the fluorine atom itself could potentially act as a leaving group under harsh reaction conditions with a strong nucleophile.
Influence of Fluorine on Aromatic Substitution Patterns
The fluorine atom on the phenyl ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. Halogens, including fluorine, are generally considered deactivating groups yet are ortho-, para-directors. masterorganicchemistry.comlibretexts.org This behavior stems from the competition between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). csbsju.edunumberanalytics.comkhanacademy.org
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing the electron density at the ortho and para positions. masterorganicchemistry.comcsbsju.edu This resonance donation stabilizes the cationic intermediate (the sigma complex or arenium ion) that forms during an electrophilic attack at these positions. masterorganicchemistry.comlibretexts.org
Due to the strong, distance-dependent inductive withdrawal, the ortho positions are more deactivated than the para position. wikipedia.org Consequently, electrophilic aromatic substitution on fluorobenzene (B45895) derivatives often shows a strong preference for the para position. csbsju.eduwikipedia.org In some cases, the reactivity at the para position of fluorobenzene can even be higher than that of a single position in benzene, classifying fluorine as an activating group for that specific position in certain reactions. wikipedia.orgacs.orgacs.orgacs.org
| Reaction | Electrophile | % Ortho Product | % Meta Product | % Para Product | Reference |
|---|---|---|---|---|---|
| Nitration | NO₂+ | 13% | 0.6% | 86% | wikipedia.org |
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The 2-fluorophenyl group can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While the C-F bond is the strongest carbon-halogen bond and generally less reactive, advancements in catalyst design have enabled its activation, particularly in electron-deficient aromatic systems. rsc.orgmdpi.com
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the biaryl product. nobelprize.org Specialized ligand systems, such as those incorporating bulky biarylphosphines, are often required to facilitate the challenging oxidative addition of the C-F bond. acs.org
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This reaction is highly valuable for synthesizing aryl amines from precursors like this compound, potentially at the aromatic position. rug.nl
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes and conjugated enynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While less common for aryl fluorides, specific conditions and catalyst systems have been developed to achieve this transformation. organic-chemistry.org
C-O Coupling: Palladium catalysts also facilitate the formation of aryl ethers through the cross-coupling of aryl halides with alcohols. nih.gov This provides a route to modify the 2-fluorophenyl moiety by introducing alkoxy substituents.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl-Aryl (C-C) | Boronic Acid/Ester | Pd(0) complex + Phosphine Ligand + Base |
| Buchwald-Hartwig Amination | Aryl-Amine (C-N) | Primary/Secondary Amine | Pd(0) complex + Phosphine Ligand + Base |
| Sonogashira Coupling | Aryl-Alkyne (C-C) | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Amine Base |
| C-O Coupling | Aryl-Ether (C-O) | Alcohol | Pd(0) complex + Phosphine Ligand + Base |
Intramolecular Cyclization Reactions and Scaffold Diversification
The 1,2-amino alcohol motif in this compound is a valuable precursor for the synthesis of various heterocyclic scaffolds through intramolecular cyclization. These reactions provide a pathway for scaffold diversification, leading to molecules with distinct three-dimensional structures and properties.
Synthesis of Oxazoline (B21484) Derivatives from Amino Alcohols
The synthesis of 2-oxazolines from 2-amino alcohols is a well-established and synthetically useful transformation. wikipedia.org Oxazolines are privileged structures found in natural products, pharmaceuticals, and are used as chiral ligands in asymmetric catalysis. nih.gov
A prevalent method involves the initial acylation of the amino group with a carboxylic acid or its derivative (like an acyl chloride) to form an N-(2-hydroxyethyl)amide intermediate. This intermediate then undergoes dehydrative cyclization to furnish the oxazoline ring. nih.govnih.gov Various reagents can effect this transformation. For instance, treatment with triflic acid (TfOH) promotes an efficient cyclization that generates water as the only byproduct. nih.govnih.govmdpi.com Mechanistic studies suggest that under acidic conditions, the hydroxyl group is activated as a leaving group, and the subsequent intramolecular nucleophilic attack by the amide oxygen often proceeds with an inversion of stereochemistry at the carbon bearing the alcohol. nih.govmdpi.comresearchgate.net One-pot syntheses, where the amino alcohol is reacted directly with a carboxylic acid in the presence of a coupling agent and a cyclization promoter, offer a streamlined approach to these heterocycles. nih.govmdpi.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Two-Step (Acylation then Cyclization) | 1. Carboxylic Acid/Acyl Chloride 2. Dehydrating Agent (e.g., TfOH, SOCl₂) | Stepwise process, allows for isolation of amide intermediate. | nih.gov, wikipedia.org |
| One-Pot Synthesis | Carboxylic Acid, Amino Alcohol, Coupling Reagent, Cyclization Promoter | Increased efficiency, avoids isolation of intermediate. | mdpi.com |
| From Aldehydes | Aldehyde, then an oxidizing agent (e.g., NBS, I₂) | Forms an oxazolidine (B1195125) intermediate which is then oxidized. | wikipedia.org |
| From Nitriles | Nitrile, Amino Alcohol | Can be achieved without metals or catalysts under certain conditions. | organic-chemistry.org |
Formation of Other Cyclic Systems
The versatile amino alcohol backbone allows for the synthesis of other cyclic systems beyond oxazolines, depending on the reagents and reaction conditions employed. This diversification is key to accessing novel molecular scaffolds.
Oxazolidinones: Reaction of 1,2-amino alcohols with phosgene or its equivalents can lead to the formation of oxazolidinone rings, another important heterocyclic motif in medicinal chemistry.
1,3-Oxazines: While this compound is a 1,2-amino alcohol, structurally related 1,3-amino alcohols are known to cyclize to form 5,6-dihydro-4H-1,3-oxazines. mdpi.com This highlights the potential for generating six-membered rings from appropriately designed precursors.
Lactams and Related Systems: Through functional group manipulation, such as oxidation of the alcohol to a carboxylic acid followed by intramolecular amidation, it is possible to form lactam rings. Studies on the thermal stability of amino esters have shown that they can undergo intramolecular cyclization to form lactams and release an alcohol, a strategy explored for substrate release mechanisms. nih.gov
Fused Bicyclic Systems: More complex transformations can lead to fused ring systems. For example, multicomponent reactions involving amino alcohols and keto-esters can produce γ-lactam annulated oxazacycles, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.com
The potential to convert the this compound scaffold into these and other cyclic systems underscores its utility as a versatile building block in synthetic chemistry.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-Amino-3-(2-fluorophenyl)propan-2-ol. It provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanol (B110389) backbone, and the amine and hydroxyl protons. The aromatic region would display complex splitting patterns due to the fluorine substitution. The aliphatic protons would appear as multiplets, with their chemical shifts and coupling constants providing insights into their connectivity.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the propanol backbone, helping to establish the sequence of the CH₂ and CH groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps the correlation between protons and their directly attached carbons (¹H-¹³C one-bond correlations). This technique is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly useful for connecting different fragments of the molecule, for instance, linking the propanol side chain to the fluorophenyl ring.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.5 | 115 - 135 |
| CH-OH | 3.8 - 4.2 | 68 - 72 |
| CH₂-NH₂ | 2.8 - 3.2 | 45 - 50 |
| CH₂-Ar | 2.6 - 3.0 | 35 - 40 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making this technique straightforward to implement. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift can provide information about the electronic nature of the other substituents on the ring. In this case, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom ortho to an alkyl substituent.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
In HRMS, the molecule is ionized and then fragmented. The masses of the resulting fragments are measured with high precision, which allows for the determination of their elemental formulas. For this compound, common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amine group. Cleavage of the carbon-carbon bonds in the propanol chain is also expected. A key fragmentation would be the benzylic cleavage, leading to the formation of a stable fluorotropylium ion or a related benzylic cation. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.
A plausible fragmentation pathway for the molecular ion of this compound is outlined below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |
| [M+H]⁺ | [C₇H₆F]⁺ | C₂H₇NO |
HRMS is also a valuable tool for monitoring the progress of chemical reactions and for assessing the purity of the final product. By analyzing small samples from a reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of the desired product. The high sensitivity and accuracy of HRMS allow for the detection of even minor impurities, which is crucial for applications in pharmaceutical development and quality control.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups present:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.
C-H stretch (aromatic): Bands typically above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands typically below 3000 cm⁻¹.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
C-O stretch: A band in the 1050-1150 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
The following table lists the expected characteristic vibrational frequencies for this compound.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch | 3200-3600 (broad) | IR |
| N-H stretch | 3300-3500 | IR |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H stretch | 2850-2960 | IR, Raman |
| Aromatic C=C stretch | 1450-1600 | IR, Raman |
| C-F stretch | 1000-1400 | IR |
| C-O stretch | 1050-1150 | IR |
X-ray Crystallography for Definitive Solid-State Structure Determination
For a molecule like this compound, a successful crystallographic analysis would yield a detailed structural model. This would definitively establish the relative stereochemistry of the two chiral centers at C1 and C2 of the propanol backbone. Furthermore, the analysis would reveal the conformation of the molecule, including the orientation of the 2-fluorophenyl group relative to the amino alcohol backbone, and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
While no specific crystallographic data for this compound is currently available, the analysis of structurally related compounds provides a framework for what such data would entail. For instance, the crystal structure of 2-amino-2-methyl-1-propanol (B13486) carbamate (B1207046) has been elucidated, offering a precedent for the structural analysis of amino alcohols. Similarly, crystallographic studies on various fluorophenyl derivatives have provided detailed information on the influence of the fluorine substituent on molecular packing and intermolecular interactions.
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1021.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
| R-factor | 0.045 |
Note: The values in this table are hypothetical and are for illustrative purposes only, as no experimental data for this compound has been reported.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful method within this category used to determine the absolute configuration of chiral compounds in solution. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength.
For a chiral molecule like this compound, which possesses two stereocenters, there are four possible stereoisomers. CD spectroscopy can be employed to distinguish between enantiomeric pairs. The technique is particularly sensitive to the spatial arrangement of chromophores, such as the 2-fluorophenyl group in this compound. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.
The absolute configuration can be assigned by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations. This computational approach involves calculating the theoretical CD spectra for both possible enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
While specific CD spectroscopic data for this compound is not available in the literature, studies on similar amino alcohols, such as 1-amino-2-propanol, have demonstrated the utility of vibrational circular dichroism (VCD), a related technique, in conformational and hydrogen bonding analysis. nih.gov The principles of CD spectroscopy are widely applied to determine the absolute configuration of a vast array of chiral molecules, including amines and amino alcohols.
A hypothetical table of CD spectral data for an enantiomer of this compound is provided below to exemplify the expected findings.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |
| 265 | +2.5 | π → π* (Fluorophenyl) |
| 220 | -1.8 | n → σ* (Amino) |
| 205 | +5.0 | π → π* (Fluorophenyl) |
Note: The values in this table are hypothetical and are for illustrative purposes only, as no experimental data for this compound has been reported.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p)), offer a balance between computational cost and accuracy for systems of this size. mdpi.com
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through energy minimization and geometrical optimization. The process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms at 0 Kelvin. For 1-Amino-3-(2-fluorophenyl)propan-2-ol, this would involve optimizing bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom on the phenyl ring and the flexible propanol (B110389) chain with its amino and hydroxyl groups suggests a complex potential energy surface with multiple local minima. The optimized geometry provides the foundation for all subsequent calculations.
Table 1: Predicted Geometrical Parameters for Optimized this compound Note: These are representative values based on DFT calculations for analogous structures. Actual values may vary.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-F | ~1.35 Å |
| Bond Length | C-O (hydroxyl) | ~1.43 Å |
| Bond Length | C-N (amino) | ~1.47 Å |
| Bond Angle | C-C-O (propanol chain) | ~109.5° |
| Bond Angle | C-C-N (propanol chain) | ~109.5° |
| Dihedral Angle | C(phenyl)-C(benzyl)-C(chiral)-C(amino) | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. The fluorine substituent generally lowers the energy of both HOMO and LUMO, and its effect on the energy gap is critical for predicting the molecule's behavior in chemical reactions. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific DFT functional and basis set used.
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates high kinetic stability |
An Electrostatic Potential (ESP) map visualizes the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). walisongo.ac.id Colors on the map represent different potential values: red typically indicates negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). researchgate.net
In an ESP map of this compound:
Red Regions: Expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of electrons on these atoms. These are sites prone to electrophilic attack.
Blue Regions: Expected around the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups, indicating their acidic character and potential for hydrogen bonding.
Neutral/Green Regions: The carbon framework of the phenyl ring and propanol chain would show relatively neutral potential, though the electronegative fluorine atom would create a localized region of negative potential around itself and a slight positive potential on the adjacent carbon atom. walisongo.ac.id
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations describe a static, optimized structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD is essential for exploring its conformational landscape. nih.gov
The process typically involves:
Parameterization: Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. biorxiv.org
Solvation: Placing the molecule in a simulation box filled with a solvent, often water, to mimic physiological conditions.
Minimization and Equilibration: Initially minimizing the energy of the entire system, followed by a period of equilibration where temperature and pressure are stabilized. nih.gov
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.
Analysis of the MD trajectory reveals the preferred dihedral angles of the propanol backbone, the orientation of the 2-fluorophenyl group, and the intramolecular hydrogen bonding possibilities between the amino and hydroxyl groups. This information is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors.
Mechanistic Investigations of Reactions Involving Fluorinated Amino Propanols
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.gov
For reactions involving this compound, such as nucleophilic substitution or cyclization, computational methods can map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy of the TS determines the activation energy barrier (ΔG‡), which is directly related to the reaction rate. nih.gov
For instance, a hypothetical intramolecular cyclization to form a fluorinated oxazolidine (B1195125) derivative would be studied by:
Reactant and Product Optimization: Finding the optimized geometries of the starting material and the final product.
Transition State Search: Using algorithms to locate the saddle point on the potential energy surface that connects the reactant and product.
Frequency Calculation: Confirming the identity of the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to verify that it connects the intended reactant and product.
Such studies can elucidate the role of the fluorine substituent, which can influence reactivity through both steric and electronic effects, and help in designing more efficient synthetic routes. escholarship.org
Cooperative Catalytic Mechanisms
While specific computational studies detailing the cooperative catalytic mechanisms of this compound are not extensively documented in publicly available literature, the principles of such mechanisms are well-established in computational and theoretical chemistry for structurally related amino alcohols. Cooperative catalysis involves the synergistic action of multiple functional groups, often from different molecules or different parts of the same molecule, to facilitate a chemical transformation. In the case of this compound, the amino (-NH2) and hydroxyl (-OH) groups are key players that can engage in cooperative interactions.
Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating these complex mechanisms. Such studies can model the transition states of a reaction and calculate the associated energy barriers, providing insights into how the catalyst and substrates interact. For a molecule like this compound, a cooperative mechanism would likely involve the amino group acting as a Lewis base or a hydrogen bond donor, while the hydroxyl group could act as a Brønsted acid or a hydrogen bond acceptor.
Molecular Docking and Ligand-Target Interaction Modeling for Molecular Recognition
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, like an enzyme or a receptor. The insights gained from molecular docking can guide the design of new therapeutic agents and help in understanding the principles of molecular recognition.
Computational Assessment of Binding Modes to Model Receptors or Enzymes
The computational assessment of the binding modes of this compound to a model receptor or enzyme would involve several key steps. Initially, a three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable.
Molecular docking simulations are then performed to place the ligand into the binding site of the receptor in various possible conformations and orientations. Scoring functions are used to estimate the binding affinity for each pose, and the top-ranking poses are then analyzed to understand the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
For this compound, the amino and hydroxyl groups are expected to be primary sites for hydrogen bonding with polar residues in the binding pocket. The 2-fluorophenyl group can engage in hydrophobic interactions and potentially halogen bonding, a noncovalent interaction involving the fluorine atom. The stereochemistry of the propan-2-ol backbone would also play a critical role in determining the precise fit within the binding site.
To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showing the predicted binding energies and key interactions of this compound with a model enzyme.
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Asp129, Ser200 | Hydrogen Bond (with -OH and -NH2) |
| Phe288, Trp84 | Hydrophobic (with fluorophenyl ring) | ||
| 2 | -7.9 | Glu199, Gln150 | Hydrogen Bond (with -OH) |
| Leu290, Val120 | Hydrophobic (with fluorophenyl ring) | ||
| 3 | -7.2 | Asn144 | Hydrogen Bond (with -NH2) |
| Tyr330 | π-π Stacking (with fluorophenyl ring) |
This table is interactive and presents hypothetical data for illustrative purposes.
Elucidating Principles of Molecular Recognition
By analyzing the results of molecular docking and ligand-target interaction modeling, fundamental principles of molecular recognition for this compound can be elucidated. Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions.
The presence of the fluorine atom on the phenyl ring can significantly influence molecular recognition. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the receptor. Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich aromatic rings of amino acid residues like tyrosine or tryptophan in the binding pocket.
Computational studies on similar propanolamine (B44665) derivatives have shown that the specific arrangement of functional groups is critical for high-affinity binding. nih.gov The relative orientation of the amino, hydroxyl, and aromatic groups determines the ability of the molecule to form a complementary set of interactions with the target.
Molecular dynamics (MD) simulations can further refine the understanding of molecular recognition by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the predicted binding modes and highlight the role of conformational changes in both the ligand and the receptor during the binding process. The insights from these computational approaches are invaluable for the rational design of molecules with improved binding affinity and selectivity.
Applications in Advanced Chemical Synthesis and Catalysis
1-Amino-3-(2-fluorophenyl)propan-2-ol as a Chiral Building Block for Complex Molecule Synthesis
Chiral amino alcohols are critical intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals and natural products. The stereochemistry of these building blocks is often crucial for the biological activity and safety of the final product. This compound serves as a prime example of such a chiral synthon.
Researchers have developed synthetic routes to produce chiral 2-amino-3-phenylpropanol analogues in high enantiomeric excess. nih.gov A common strategy involves the asymmetric hydrogenation of precursor dehydroamino acid derivatives using specialized catalysts, which establishes the desired stereochemistry. nih.gov The resulting chiral amino alcohol can then be incorporated into larger molecular frameworks. The fluorine atom on the phenyl ring is of particular interest in medicinal chemistry, as its incorporation can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. researchgate.net Fluorinated aromatic amino acids are recognized as valuable tools for creating peptides with altered properties, such as modified helical structures and solubility profiles. nih.gov
The synthesis of enantiomerically pure fluorinated amino acids and their derivatives is a key focus in drug discovery. researchgate.netmdpi.com The presence of the 2-fluorophenyl group in this compound makes it a desirable building block for creating analogues of existing drugs or novel therapeutic agents where fluorine's specific electronic properties can be exploited.
Derivatization to Form Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of this compound are ideal handles for chemical modification, allowing for its conversion into more complex molecules that can serve as chiral ligands. These ligands are instrumental in asymmetric catalysis, where they transfer their stereochemical information to a metal center or an organic system to produce an enantiomerically enriched product.
Chiral β-amino alcohols are a well-established class of ligands for a variety of transition-metal-catalyzed asymmetric reactions. mdpi.comrsc.org By coordinating to a metal such as ruthenium, rhodium, palladium, or copper, they create a chiral environment that directs the stereochemical outcome of a reaction.
For instance, ruthenium complexes prepared from chiral β-amino alcohols have proven to be efficient catalysts for the asymmetric transfer hydrogenation (ATH) of imines, yielding chiral amines with good to excellent enantiomeric excess. mdpi.com The rigidity of the ligand structure is often a key factor in achieving high enantioselectivity. mdpi.com Similarly, β-amino alcohols have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org
The fluorinated phenyl group in ligands derived from this compound can influence the catalytic activity by modifying the electronic properties of the metal center. This electronic tuning can impact both the rate and the selectivity of the catalyzed reaction. The development of transition metal-catalyzed reactions that utilize fluorinated ligands is a vibrant area of research, crucial for producing the fluorine-containing molecules prevalent in pharmaceuticals and agrochemicals. rsc.org
Table 1: Examples of Asymmetric Reactions Using Chiral β-Amino Alcohol Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Product Type | Typical Enantiomeric Excess (ee) |
| Transfer Hydrogenation of Ketimines | Ruthenium (Ru) | (1S,2R)-1-Amino-2-indanol | Chiral Amines | Up to 82% mdpi.com |
| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | Optimized β-Amino Alcohols | Chiral Alcohols | Up to 95% rsc.org |
| Propargylic Substitution | Copper (Cu) | Pybox/Box Ligands | γ-Amino Alcohols | Not specified nih.gov |
Beyond transition metal catalysis, there is growing interest in integrating amino acid and amino alcohol derivatives into organocatalytic systems. In these systems, a small organic molecule, rather than a metal complex, acts as the catalyst. Chiral aldehydes, for example, can react with amino acid esters to form Schiff bases, which then act as chiral catalysts for various transformations. nih.govresearchgate.net
Role as Precursors or Intermediates in Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocompatible materials, and agrochemicals. Chiral amino alcohols are important intermediates in this sector. nbinno.com For example, the related compound (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant drug Duloxetine. researchgate.net
Given its structure, this compound is a valuable precursor for producing complex, enantiomerically pure active pharmaceutical ingredients (APIs). The synthesis of fluorinated amino acids on a large scale often employs chiral auxiliaries to control stereochemistry, followed by steps to release the desired amino acid, highlighting the industrial relevance of such chiral building blocks. mdpi.com Its bifunctional nature (amine and alcohol) allows for sequential and selective reactions, making it a versatile intermediate in multi-step synthetic sequences common in the production of fine chemicals.
Potential in Advanced Materials Chemistry (e.g., polymer synthesis, coatings)
The incorporation of fluorine into polymers leads to materials with unique and desirable properties, including high thermal stability, chemical resistance, low surface energy (leading to water and oil repellency), and specific electrical properties. pageplace.de Fluoropolymers are considered high-performance materials used in demanding applications from aerospace to electronics.
This compound possesses two reactive functional groups—an amine and a hydroxyl group—that can act as monomeric units in polymerization reactions. These groups can participate in step-growth polymerization to form polyamides, polyurethanes, or polyesters. By incorporating this chiral, fluorinated building block into a polymer backbone, it is conceivable to create advanced materials with novel characteristics:
Chiral Polymers: The inherent chirality of the monomer could be transferred to the polymer, creating materials useful for chiral separations or as stereoselective catalysts.
Modified Surface Properties: The fluorophenyl group would likely migrate to the polymer surface, imparting low surface energy and creating hydrophobic or oleophobic coatings.
While the direct application of this compound in materials science is not yet widely documented, its structure is emblematic of the type of functional monomers sought after for the design of next-generation smart and functional polymers. pageplace.de
Structure Activity Relationship Sar Investigations Within the Fluorinated Amino Propanol Class
Impact of Fluorine Position on Chemical Reactivity and Interactions
The position of the fluorine atom on the phenyl ring of amino propanols significantly influences the molecule's electronic properties, conformation, and ultimately its chemical reactivity and intermolecular interactions. The high electronegativity of fluorine can alter the acidity of nearby protons and the basicity of the amino group through inductive effects. When positioned at the ortho (2-position) as in 1-Amino-3-(2-fluorophenyl)propan-2-ol, the fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl or amino groups of the propanol (B110389) chain. This interaction can restrict the conformational flexibility of the side chain, pre-organizing the molecule for binding to a specific biological target.
Influence of Substituents on the Aryl Ring
Research on related fluorinated compounds has demonstrated that the introduction of various substituents can have a profound impact on biological activity. For example, in a series of para-substituted trans-2-fluoro-2-arylcyclopropylamines, electron-withdrawing groups like fluorine and chlorine slightly decreased the inhibitory activity against microbial tyramine (B21549) oxidase, whereas an electron-donating methyl group increased the activity significantly. nih.gov This suggests that the electronic character of the substituent directly influences the compound's potency.
The following table summarizes the effects of different aryl substituents on the activity of various fluorinated compounds, providing insights into potential trends for the fluorinated amino propanol class.
| Compound Class | Aryl Substituent | Effect on Activity |
| ostarine analogs | pentafluorosulfanyl (SF5) | Showed androgen receptor (AR) agonistic activities. mdpi.com |
| AZD9833 analogues | 7-Fluoro | Tolerated with similar potency but increased lipophilicity. nih.gov |
| AZD9833 analogues | 6-Fluoro | Weaker binding and degradation potency. nih.gov |
| AZD9833 analogues | 6-Methoxy | Further drop in binding and potency. nih.gov |
| trans-2-fluoro-2-arylcyclopropylamines | para-Fluoro, para-Chloro | Slightly decreased activity. nih.gov |
| trans-2-fluoro-2-arylcyclopropylamines | para-Methyl | Increased activity. nih.gov |
Modifications to the Propanol Backbone and their Synthetic Consequences
Modifications to the three-carbon propanol backbone of this compound can have significant synthetic and biological consequences. These modifications can include altering the positions of the amino and hydroxyl groups, introducing substituents on the carbon chain, or changing the length of the chain itself.
The synthesis of such modified analogues often requires multi-step procedures. For instance, the stereoselective synthesis of 2-amino-1,3-diols, which are structurally related to the propanol backbone, is a key challenge in organic synthesis. beilstein-journals.org One common strategy involves the stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.org The synthesis of a novel class of 2-amino-3-phenylpropane-1-ol has been achieved through the reduction of Baylis-Hillman adducts derived from nitroolefins. rasayanjournal.co.in
The synthetic consequences of these modifications can be substantial. Introducing substituents on the propanol backbone can create additional stereocenters, leading to the formation of diastereomers that may be difficult to separate. The choice of protecting groups for the amino and hydroxyl functionalities becomes critical to ensure regioselectivity during the synthetic sequence. Furthermore, the reactivity of the starting materials and intermediates can be altered by the presence of the fluorine atom on the aryl ring, sometimes necessitating the use of specific catalysts or reaction conditions. The development of robust synthetic routes that allow for the systematic modification of the propanol backbone is crucial for exploring the SAR of this compound class in detail. rsc.org
Role of Stereochemistry in Modulating Molecular Recognition and Selectivity
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound, which contains a stereocenter at the carbon bearing the hydroxyl group. The spatial arrangement of the functional groups determines how the molecule interacts with its biological target, influencing both its potency and selectivity.
The differential activity of enantiomers is a well-documented phenomenon in pharmacology. For many biologically active compounds, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral drug.
In the context of fluorinated amino propanols, the absolute configuration at the chiral center can dictate the molecule's ability to adopt the correct orientation for binding. For instance, studies on related fluorinated phenylcyclopropylamines have shown that the absolute configuration has a strong influence on inhibitory potency, with one enantiomer being a potent inhibitor while the other is essentially inactive. nih.gov The stereoselective synthesis of these compounds is therefore of paramount importance to obtain the desired biologically active enantiomer. beilstein-journals.orgnih.gov
Comparative Analysis of Homologous and Analogous Fluorinated Amino Propanols
A comparative analysis of homologous and analogous fluorinated amino propanols provides valuable insights into the SAR of this class of compounds. Homologous series involve systematic changes in the length of an alkyl chain, while analogous series involve the substitution of one functional group for another with similar steric or electronic properties.
Comparing fluorinated amino propanols with their non-fluorinated counterparts often reveals the significant impact of fluorine substitution. Fluorine can enhance biological activity by increasing metabolic stability and improving membrane permeability. nih.govrsc.orgnih.govresearchgate.net For example, the replacement of a hydroxyl group with fluorine can be an interesting strategy, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov
The following table presents a comparative overview of how different structural modifications in related compound series affect their biological activity, which can be extrapolated to the fluorinated amino propanol class.
| Compound Series | Structural Modification | Impact on Biological Activity |
| Classical Cannabinoids | Fluorine for Hydroxyl at C-1 | Detrimental to CB1 binding. nih.gov |
| Anandamide Analogues | Fluorine for 2'-Hydroxyl | 10-fold increase in CB1 binding affinity. nih.gov |
| Nucleoside Analogues | 3'-Fluoro-3'-deoxythymidine | Most potent inhibitor of HIV-1 replication. |
These comparative studies are essential for the rational design of new and more effective therapeutic agents based on the fluorinated amino propanol scaffold.
Future Research Directions in Fluorinated Amino Propanol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary goal in modern organic chemistry is the development of "green" or sustainable synthetic processes that minimize waste, avoid hazardous substances, and are highly efficient in terms of atom economy. nih.govdergipark.org.tr Traditional methods for synthesizing fluorinated compounds, including fluoroaromatics, often rely on harsh reagents like antimony trifluoride (SbF₃) or anhydrous hydrofluoric acid (HF), which are hazardous and generate significant waste. tandfonline.comgoogle.com The classic Balz-Schiemann reaction, while useful, can be highly exothermic and presents challenges in control and scale-up. google.com
Future research will focus on developing synthetic pathways that adhere to the principles of green chemistry. researchgate.net This involves:
Catalytic Fluorination: Expanding the use of transition metal catalysts (e.g., palladium, copper) and organocatalysts to achieve site-selective fluorination under milder conditions. researchgate.netmdpi.com These methods can improve reaction efficiency and broaden the range of compatible functional groups. mdpi.com
Low-Cost Fluoride (B91410) Sources: Shifting from expensive and hazardous electrophilic fluorinating agents (F⁺ reagents), which are not atom-economical, to low-cost nucleophilic fluoride sources like alkali metal fluorides. tandfonline.com
C-H Activation: Developing direct C-H fluorination techniques, which avoid the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. researchgate.netbrynmawr.edu
Alternative Solvents and Conditions: Utilizing greener solvents, such as ionic liquids or water, or employing solvent-free conditions, often assisted by microwave or ultrasound technologies, to reduce environmental impact. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Compounds
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Reagents | Often hazardous (e.g., SbF₃, HF), stoichiometric | Catalytic, less toxic, recyclable |
| Atom Economy | Lower, significant byproduct generation (e.g., HCl) | Higher, minimizes waste |
| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, or solvent-free |
| Energy Input | Frequently requires high temperatures | Milder conditions, use of microwaves/ultrasound |
| Safety | Higher risks (exothermic reactions, toxic materials) | Inherently safer processes |
Exploration of Novel Catalytic Applications and Systems
Chiral amino alcohols are a well-established class of ligands and precursors for catalysts in asymmetric synthesis. polyu.edu.hk Their structure allows for the formation of stable metal complexes that can effectively control the stereochemical outcome of a reaction. alfa-chemistry.com Compounds like 1-Amino-3-(2-fluorophenyl)propan-2-ol, possessing vicinal amino and hydroxyl groups and a chiral center, are excellent candidates for this purpose.
Future research in this area will likely explore:
New Asymmetric Transformations: Designing novel catalysts derived from fluorinated amino propanols for a wider range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and enantioselective reductions. polyu.edu.hkresearchgate.net The electronic effects of the fluorine atom can modulate the catalytic activity and selectivity compared to non-fluorinated analogs. mdpi.com
Organocatalysis: Investigating the direct use of fluorinated amino propanols as organocatalysts, potentially for reactions like enantioselective olefin aminofluorination, to generate other valuable chiral building blocks. researchgate.netnih.gov
Immobilized Catalysts: Developing systems where these chiral amino alcohol-based catalysts are immobilized on solid supports, which facilitates catalyst recovery and recycling, aligning with green chemistry principles. rsc.org
Metal Complex Synthesis: Synthesizing and characterizing novel coordination complexes with various transition metals (e.g., Zn, Cu, Co) and fluorinated amino alcohol ligands to study their catalytic potential and other properties, such as antimicrobial activity. alfa-chemistry.com
Table 2: Potential Catalytic Applications for Chiral Fluorinated Amino Alcohols
| Catalytic System | Reaction Type | Potential Advantage of Fluorine |
| Organocatalyst | Asymmetric Aldol/Michael Reactions | Modulated acidity/basicity, influencing reaction kinetics and selectivity. |
| Metal-Ligand Complex | Enantioselective Addition to Aldehydes | Enhanced Lewis acidity of the metal center, improved catalyst stability. |
| Metal-Ligand Complex | Asymmetric Hydrogenation/Reduction | Altered steric and electronic properties for higher enantioselectivity. |
| Organocascade Catalyst | Multi-component Reactions | Fine-tuning of catalyst performance for complex, one-pot transformations. |
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Computational chemistry has become an indispensable tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby reducing the time and expense of laboratory synthesis. clemson.edunih.gov For fluorinated compounds, computational models can provide deep insights into the often-subtle effects of fluorine on molecular structure, electronics, and reactivity.
Future directions in computational modeling for fluorinated amino propanols include:
Predictive Property Modeling: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately predict key chemical properties such as acidity (pKa), lipophilicity (logP), and spectroscopic characteristics. numberanalytics.comclemson.edu This is crucial for designing molecules with desired pharmaceutical or material properties.
Reaction Mechanism and Catalyst Design: Modeling reaction pathways to understand the mechanism of catalytic cycles involving fluorinated amino alcohol ligands. nih.gov These insights can guide the rational design of more efficient and selective catalysts.
Structure-Function Relationships: Simulating the interactions of these compounds with biological targets, such as enzymes or receptors, to predict binding affinity and biological activity. This aids in the early stages of drug discovery. nih.gov
In Silico Screening: Developing computational tools to screen virtual libraries of fluorinated amino propanol (B110389) derivatives to identify candidates with optimal properties for specific applications, guiding subsequent synthetic efforts. nih.gov
Table 3: Application of Computational Methods in Fluorinated Amino Propanol Research
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Reactivity & Property Prediction | Molecular geometry, pKa, reaction energies, bond strengths. |
| Time-Dependent DFT (TD-DFT) | Spectroscopy & Photophysics | UV-Vis absorption and emission wavelengths. clemson.edu |
| Molecular Dynamics (MD) | Biological Interactions | Conformational changes, binding free energies, protein-ligand stability. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity based on molecular descriptors. |
Design of Highly Selective Molecular Probes for Chemical Biology Studies
Molecular probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. nih.gov The incorporation of fluorine can be highly advantageous in probe design. The C-F bond is stable and the fluorine atom can enhance binding affinity and metabolic stability. Furthermore, the use of the fluorine-18 (B77423) (¹⁸F) isotope allows for non-invasive imaging techniques like Positron Emission Tomography (PET). numberanalytics.com
Future research will focus on leveraging this compound and related structures to create sophisticated molecular probes by:
Target-Specific Probe Development: Designing and synthesizing derivatives that can selectively bind to specific biological targets, such as enzymes or receptors, to elucidate their roles in disease pathways. nih.govresearchgate.net High selectivity is crucial to avoid off-target effects that can confound biological studies. nih.gov
¹⁸F-Labeling for PET Imaging: Developing efficient methods for incorporating ¹⁸F into the fluoroaromatic ring of these compounds. Such ¹⁸F-labeled probes could be used for in vivo imaging to diagnose diseases or monitor therapeutic responses. numberanalytics.com
Fluorescent Probes: Incorporating fluorinated amino propanols into larger molecules designed as fluorescent probes for cellular imaging. The fluorine atom can modulate the photophysical properties of the fluorophore.
Chemoproteomics: Using these compounds as a basis for affinity-based probes to identify unknown protein targets of bioactive molecules, a key step in drug discovery and chemical biology. novartis.comacs.orgnih.gov
Table 4: Key Characteristics of an Effective Molecular Probe
| Characteristic | Description | Relevance of Fluorine |
| Potency | High affinity for the intended biological target (e.g., Kd < 100 nM). nih.gov | Can enhance binding affinity through favorable intermolecular interactions. |
| Selectivity | Minimal binding to other unintended targets. nih.gov | Can alter conformation and electronics to improve selectivity. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Increases lipophilicity, which can improve membrane permeability. numberanalytics.com |
| Mechanism of Action | A well-understood interaction with the target (e.g., inhibitor, agonist). | Can be tuned to achieve desired interaction type. |
| Stability | Resistant to metabolic degradation to ensure sufficient exposure in biological systems. | The C-F bond is very strong, increasing metabolic stability. numberanalytics.com |
Integration into Emerging Chemical Scaffolds and Methodologies
Fluorinated amino acids and their derivatives are increasingly recognized as valuable building blocks for constructing complex molecules with enhanced properties. researchgate.netacs.org Their integration into peptides, peptidomimetics, and other scaffolds is a powerful strategy in medicinal chemistry and materials science. princeton.edu
Future research will likely see the integration of this compound and similar structures into:
Fluorinated Peptides and Peptidomimetics: Using solid-phase peptide synthesis (SPPS) to incorporate these fluorinated building blocks into peptide chains. nih.gov Fluorination can increase the stability of peptides against enzymatic degradation and modulate their conformation, potentially leading to more potent and bioavailable therapeutic peptides. princeton.edursc.org
Novel Pharmaceutical Agents: Employing the compound as a key intermediate in the synthesis of new drugs. ontosight.ai Its structural features are relevant for developing agents targeting the central nervous system or acting as antimicrobial compounds. ontosight.aiontosight.ai
Advanced Materials: Incorporating the fluorinated motif into polymers or other materials to modify their surface properties, thermal stability, or chemical resistance. numberanalytics.com
Proximity-Inducing Modalities: Designing molecules like PROTACs (Proteolysis Targeting Chimeras) or other degraders where the fluorinated fragment could serve as a ligand for a target protein or confer favorable properties like improved cell permeability. nih.gov
Table 5: Examples of Emerging Scaffolds Incorporating Fluorinated Amino Acids
| Scaffold Type | Application | Benefit of Fluorination |
| Cyclic Peptides | Therapeutics (e.g., antimicrobials) | Increased metabolic stability, enhanced cell permeability. rsc.org |
| β-Peptides | Foldamers, therapeutics | Unique conformational preferences, resistance to proteases. nih.gov |
| PROTACs/Degraders | Targeted Protein Degradation | Improved binding affinity, enhanced bioavailability. nih.gov |
| Fluorinated Polymers | Materials Science | Increased hydrophobicity, thermal and chemical stability. numberanalytics.com |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-Amino-3-(2-fluorophenyl)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitroalkene intermediates. For example, reacting 2-fluorobenzaldehyde with nitromethane in the presence of a base (e.g., NaOH) forms a nitroalkene, which is subsequently reduced using agents like lithium aluminum hydride (LiAlH4) to yield the amino alcohol . Key variables affecting yield include:
- Temperature : Optimal reduction occurs at 0–5°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance nitroalkene stability.
- Purification : Column chromatography with silica gel (eluent: CH2Cl2/MeOH 9:1) isolates the product with >95% purity .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in this compound?
- Methodological Answer : Asymmetric synthesis or resolution is critical. Chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries (e.g., Evans oxazolidinones) can induce stereoselectivity during reduction . Alternatively, enantiomers can be separated via chiral HPLC (e.g., Chiralpak® AD-H column) or by forming diastereomeric salts with tartaric acid derivatives .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns (e.g., 2-fluorophenyl group at δ 7.2–7.5 ppm in <sup>1</sup>H NMR; <sup>19</sup>F at δ -110 to -115 ppm) .
- LC-MS : High-resolution MS (ESI+) verifies molecular ion ([M+H]<sup>+</sup> at m/z 198.1) and detects impurities .
- Chiroptical Methods : Polarimetry or circular dichroism (CD) validates enantiomeric excess .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as neurotransmitter receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding to serotonin or dopamine receptors. Key steps:
- Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 16 at B3LYP/6-31G* level).
- Receptor Selection : Use crystallographic data (e.g., 5-HT2A receptor PDB: 6WGT).
- Binding Affinity Analysis : Compare docking scores with known agonists/antagonists to infer activity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Fluorine’s electron-withdrawing nature versus methyl/methoxy groups alters receptor binding .
- Experimental Design : Standardize assays (e.g., IC50 measurements in HEK293 cells expressing target receptors) to control variables like pH and temperature .
- Meta-Analysis : Use tools like RevMan to statistically synthesize data from studies with similar protocols .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., CF3) at the phenyl ring to reduce CYP450-mediated oxidation .
- In Vitro Assays : Incubate derivatives with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .
- Computational ADME : Tools like SwissADME predict logP, solubility, and metabolic hotspots .
Comparative and Mechanistic Questions
Q. How does the 2-fluorophenyl substitution influence reactivity compared to non-halogenated analogs?
- Methodological Answer : Fluorine’s electronegativity increases the compound’s polarity and hydrogen-bonding capacity, altering:
- Solubility : LogP decreases by ~0.5 compared to methyl-substituted analogs .
- Reactivity : Fluorine stabilizes adjacent carbocations, enhancing susceptibility to nucleophilic substitution .
- Biological Activity : Fluorine’s para effect may enhance binding to hydrophobic receptor pockets .
Q. What experimental approaches validate the compound’s role as an enzyme inhibitor or substrate?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays to measure inhibition constants (Ki) or substrate turnover (kcat/Km).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like monoamine oxidases .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
